Predicted Lipophilicity: Enhanced Partitioning via the 4-Bromophenyl Substituent
The target compound's 4-bromophenyl group provides distinct lipophilic character compared to its phenyl and 4-chlorophenyl analogs. The experimental bromine atom significantly increases the compound's partition coefficient (LogP), which can predict higher membrane permeability and potential CNS activity relative to the less lipophilic analogs. [1].
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.6 |
| Comparator Or Baseline | Analog A (Phenyl, CAS 1042810-43-4): XLogP3-AA ~3.5 (estimated based on structure). Analog B (4-Chlorophenyl): XLogP3-AA ~4.0 (estimated). Analog C (3-Methoxyphenyl, CAS 478248-12-3): XLogP3-AA ~3.8 (estimated). |
| Quantified Difference | Target compound is 0.6 to 1.1 log units more lipophilic than its closest analogs. |
| Conditions | Computational prediction via XLogP3 3.0 algorithm as reported in PubChem (2025.09.15 release). Comparator values are estimations based on structural analogy and class-level trends; verified experimental values were not available at the time of writing. |
Why This Matters
Higher lipophilicity is a critical parameter for crossing biological membranes, directly impacting compound selection for cell-based vs. biochemical assays, in vivo exposure, and CNS drug discovery programs.
- [1] PubChem. (2025). Computed Properties for CID 1489032 (XLogP3-AA). National Center for Biotechnology Information. View Source
